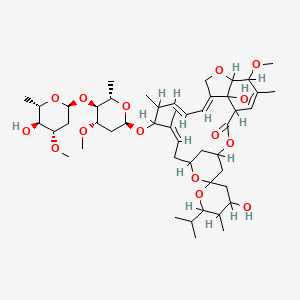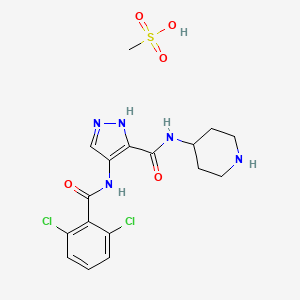
4-((2,6-Dichlorobenzoyl)amino)-n-piperidin-4-yl-1H-pyrazole-3-carboxamide methanesulfonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of 2,6-Dichlorobenzoyl chloride as a starting material . For example, a monosubstituted 1,3,5-triazine series was prepared selectively by substituting one chloride ion of cyanuric chloride with 4-aminobenzoic acid, aniline, benzylamine, diethylamine, morpholine or piperidine in the presence of sodium carbonate .Applications De Recherche Scientifique
Insecticidal Activity
A study demonstrated the insecticidal activity of pyrazole carboxamide methanesulfonates, including compounds similar to the one . These compounds exhibited low levels of acute mammalian toxicity, indicating potential for use in pest control without significant harm to mammals (Finkelstein & Strock, 1997).
Potential Cancer Treatment
Research on pyrazole derivatives, similar to the compound , has explored their use as Aurora kinase inhibitors. This indicates a potential application in treating cancer, as Aurora kinase plays a crucial role in cell division and is often overexpressed in cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Anti-Inflammatory Agents
A group of related compounds was synthesized and evaluated for their anti-inflammatory properties. One specific compound demonstrated significant anti-inflammatory activity, suggesting potential applications in the treatment of inflammatory conditions (Abdellatif, Moawad, & Knaus, 2014).
Cannabinoid Receptor Antagonism
Research into the structural requirements for pyrazole derivatives as cannabinoid receptor antagonists revealed the importance of certain substituents for potent and selective activity. This suggests potential applications in the modulation of cannabinoid receptor activity, which could have implications for the treatment of various neurological conditions (Lan et al., 1999).
Antiviral and Fungicidal Activities
The compound 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide, closely related to the compound of interest, exhibited good fungicidal and antiviral activities, particularly against tobacco mosaic virus. This highlights a potential use in plant protection and virology research (Li et al., 2015).
Antiproliferative Activities
A study on pyrazole-sulfonamide derivatives, similar to the compound , showed promising antiproliferative activities against certain cancer cell lines. This suggests potential applications in cancer research and therapy (Mert et al., 2014).
Propriétés
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O2.CH4O3S/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;1-5(2,3)4/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELIMKCXGLIYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-Dichlorobenzoyl)amino)-n-piperidin-4-yl-1H-pyrazole-3-carboxamide methanesulfonate | |
CAS RN |
902135-89-1 | |
| Record name | AT-7519M | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902135891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AT-7519 MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z239O75N33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



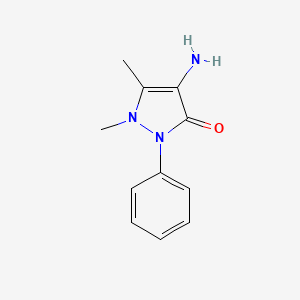
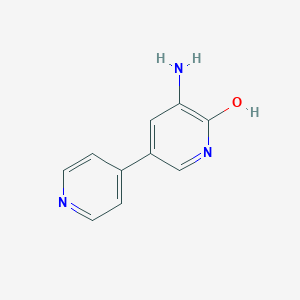
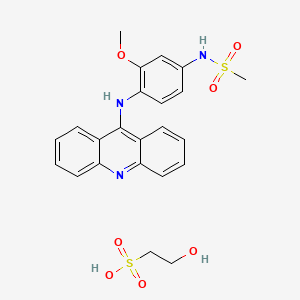
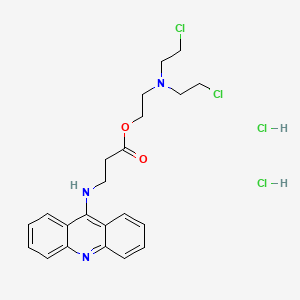
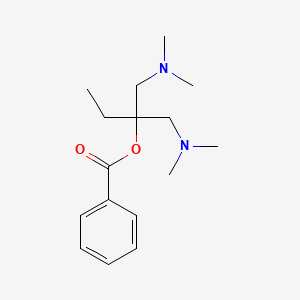
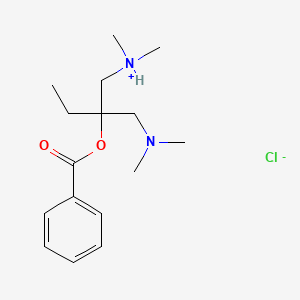
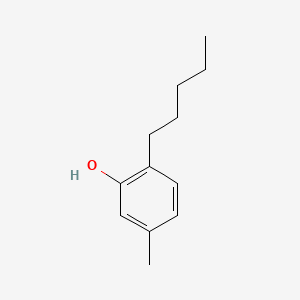
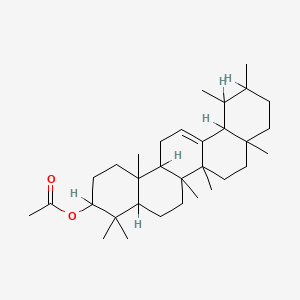
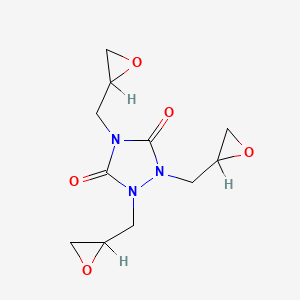
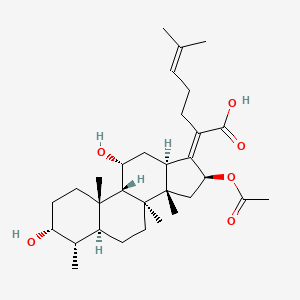
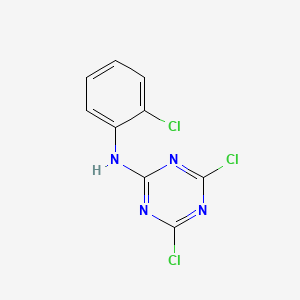

![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile](/img/structure/B1666043.png)
